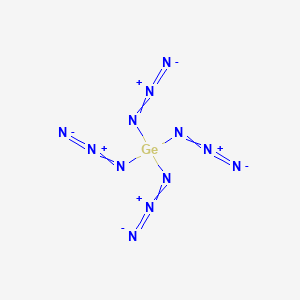![molecular formula C12H11NO2S2 B14617882 2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene CAS No. 60431-15-4](/img/structure/B14617882.png)
2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a nitro group, a methyl group, and a phenylsulfanyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene typically involves the nitration of a thiophene derivative followed by the introduction of the phenylsulfanyl group. One common method involves the nitration of 2-methylthiophene using nitric acid and acetic acid to form 2-methyl-3-nitrothiophene. This intermediate is then reacted with a phenylsulfanyl reagent under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines.
Coupling Reactions: Boronic acids and palladium catalysts.
Major Products Formed
Reduction: 2-Methyl-3-amino-5-[(phenylsulfanyl)methyl]thiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: The compound can be used to study the interactions of thiophene derivatives with biological targets such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the phenylsulfanyl group can enhance the compound’s binding affinity to its target .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitrothiophene: Lacks the phenylsulfanyl group and has different reactivity and applications.
3-Nitrothiophene: Lacks the methyl and phenylsulfanyl groups, leading to different chemical properties.
2-Methyl-5-[(phenylsulfanyl)methyl]thiophene:
Uniqueness
2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene is unique due to the combination of the nitro, methyl, and phenylsulfanyl groups on the thiophene ring. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
60431-15-4 |
|---|---|
Molecular Formula |
C12H11NO2S2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
2-methyl-3-nitro-5-(phenylsulfanylmethyl)thiophene |
InChI |
InChI=1S/C12H11NO2S2/c1-9-12(13(14)15)7-11(17-9)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
SKKHESDUVCLNAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)CSC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Imidazo[4,5-d]-1,2,3-triazin-4-one, 3,5-dihydro-3-hydroxy-](/img/structure/B14617807.png)
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14617815.png)
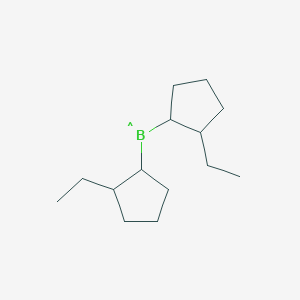
![3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14617830.png)
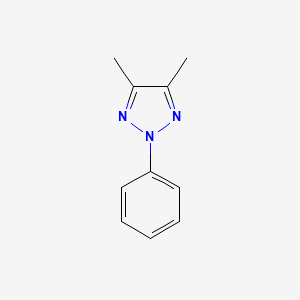

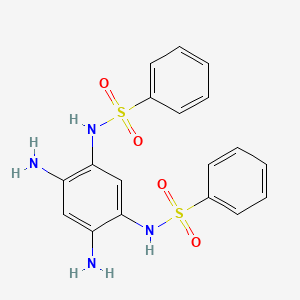
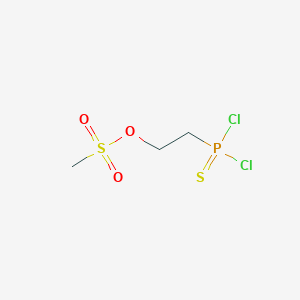

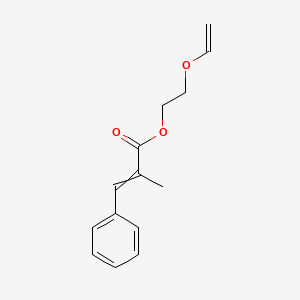

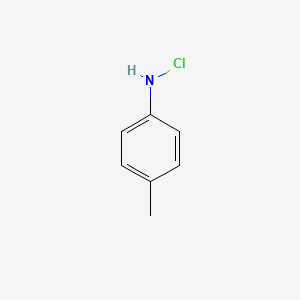
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
